

Brigatinib: A Preclinical Meta-Analysis and Comparative Guide for ALK-Positive Cancers

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive meta-analysis of preclinical data on Brigatinib, a potent anaplastic lymphoma kinase (ALK) inhibitor. It objectively compares Brigatinib's performance against other ALK inhibitors, supported by experimental data, to inform research and drug development in ALK-driven malignancies.

Comparative Efficacy of ALK Inhibitors

Brigatinib has demonstrated significant potency against both wild-type and mutated ALK in numerous preclinical studies. The following tables summarize key quantitative data from these trials, offering a direct comparison with other prominent ALK inhibitors such as Crizotinib, Ceritinib, and Alectinib.

Table 1: In Vitro Kinase Inhibition (IC50, nM)



Target	Brigatinib	Crizotinib	Ceritinib	Alectinib
Wild-Type ALK	0.6[1]	-	-	-
EML4-ALK	14[2][3]	107[2][3]	37[2][3]	25[2][3]
NPM-ALK	1.5 - 12[1][4]	23 - 55[5]	-	-
ROS1	1.9[2]	-	-	-
FLT3	2.1[2]	-	-	-
IGF-1R	38[2]	-	-	-
Insulin Receptor	262[2]	-	-	-
EGFR (L858R/T790M)	29 - 160[2][4]	-	-	-

IC50 values represent the concentration of the drug required to inhibit 50% of the kinase activity in cell-free assays.

Table 2: Cellular Activity - Inhibition of ALK-Positive

Cancer Cell Lines (IC50, nM)

Cell Line	Brigatinib	Crizotinib	Ceritinib	Alectinib
Karpas-299 (ALCL, NPM- ALK)	29[6]	-	-	-
CLB-BAR (Neuroblastoma, ALK Δ4-11)	75.27 ± 8.89[7]	186.40 ± 17.28[7]	-	-
CLB-GE (Neuroblastoma, ALK)	100.00 ± 17.53[7]	225 ± 26[7]	-	-
Panel of 7 ALK+ NSCLC & ALCL lines	4 - 31 (GI50)[1] [4]	-	-	-



IC50/GI50 values represent the concentration of the drug required to inhibit 50% of cell growth/viability.

Table 3: Activity Against ALK Resistance Mutations

(IC50, nM)

ALK Mutation	Brigatinib	Crizotinib	Ceritinib	Alectinib
G1202R	184[2]	>1000	>1000	>1000
L1196M	<50[8]	-	-	-
C1156Y	<50[8]	-	-	-
I1171S/T	<50[8]	-	-	-
F1174C/V	<200[2]	-	-	-
V1180L	<50[8]	-	-	-
L1152R/P	<50[8]	-	-	-
E1210K	<50[8]	-	-	-
G1269A	<50[8]	-	-	-

Brigatinib is notably effective against a wide range of clinically observed ALK mutations that confer resistance to first and second-generation ALK inhibitors.[4][5][9]

Table 4: In Vivo Efficacy - Xenograft Models



Model	Treatment	Dosage	Outcome
Karpas-299 (ALCL) Xenograft	Brigatinib	50-100 mg/kg, daily	Near-complete tumor regression[2]
H2228 (NSCLC) Xenograft	Brigatinib	10, 25, 50 mg/kg, daily	Dose-dependent tumor regression[4]
H2228 (NSCLC) Xenograft	Crizotinib	100 mg/kg, daily	Efficacy similar to 10 mg/kg Brigatinib[4]
CLB-BAR (Neuroblastoma) Xenograft	Brigatinib	50 mg/kg, daily for 14 days	Potent inhibition of tumor growth[7]

Table 5: Preclinical Pharmacokinetic Parameters of

Brigatinib

Parameter	Value	Species	Dosing
Cmax	448 ng/mL	Mouse	10 mg/kg, oral[6]
t1/2	5.8 h	Mouse	10 mg/kg, oral[6]
Cmax	305 ng/mL	Rat	10 mg/kg, oral[6]
t1/2	3.4 h	Rat	10 mg/kg, oral[6]
Vss	7.8 L/kg	Rat	3 mg/kg, IV[6]
CL	0.46 L/(h·kg)	Rat	3 mg/kg, IV[6]
F%	52%	Rat	10 mg/kg, oral[6]

Experimental ProtocolsIn Vitro Kinase Assay

A common method for assessing kinase inhibition is the LanthaScreen™ Eu Kinase Binding Assay. This time-resolved fluorescence resonance energy transfer (TR-FRET) based assay measures the binding and displacement of a fluorescently labeled tracer to the kinase of interest.



Principle: A europium-labeled anti-tag antibody binds to the kinase, and an Alexa Fluor®
647-labeled tracer binds to the ATP-binding site of the kinase. This proximity results in a high
FRET signal. Test compounds that bind to the ATP site compete with the tracer, leading to a
decrease in the FRET signal.

General Procedure:

- A dilution series of the test compound (e.g., Brigatinib) is prepared.
- The kinase and a europium-labeled antibody are mixed and added to the assay plate.
- The fluorescently labeled tracer is added to initiate the binding reaction.
- The plate is incubated at room temperature for a specified period (e.g., 1 hour).
- The TR-FRET signal is measured using a plate reader, and IC50 values are calculated from the dose-response curves.

Cell Viability Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability.

• Principle: NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow tetrazolium dye MTT to its insoluble purple formazan. The amount of formazan produced is proportional to the number of viable cells.

· General Procedure:

- Cells are seeded in a 96-well plate and allowed to attach overnight.
- The cells are treated with a dilution series of the test compound for a specified duration (e.g., 72 hours).
- An MTT solution is added to each well, and the plate is incubated for 2-4 hours to allow for formazan crystal formation.



- The culture medium is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.
- The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. IC50 values are then determined.

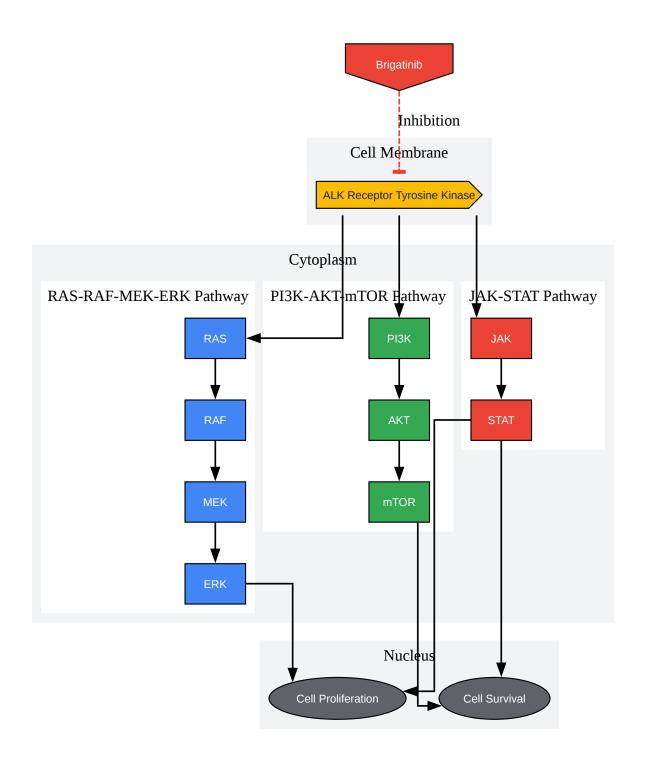
Mouse Xenograft Model

In vivo efficacy of anti-cancer compounds is often evaluated using xenograft models, where human cancer cells are implanted into immunocompromised mice.

- Principle: This model allows for the assessment of a drug's ability to inhibit tumor growth in a living organism.
- · General Procedure:
 - Human cancer cells (e.g., ALK-positive NSCLC or neuroblastoma cell lines) are injected subcutaneously into immunocompromised mice (e.g., nude or SCID mice).
 - Tumors are allowed to grow to a palpable size.
 - Mice are randomized into treatment and control groups.
 - The treatment group receives the test compound (e.g., Brigatinib) orally or via another appropriate route at a specified dose and schedule. The control group receives a vehicle.
 - Tumor volume is measured regularly (e.g., twice a week) using calipers.
 - At the end of the study, mice are euthanized, and tumors may be excised for further analysis (e.g., Western blotting to assess target inhibition).

Visualizations Signaling Pathways



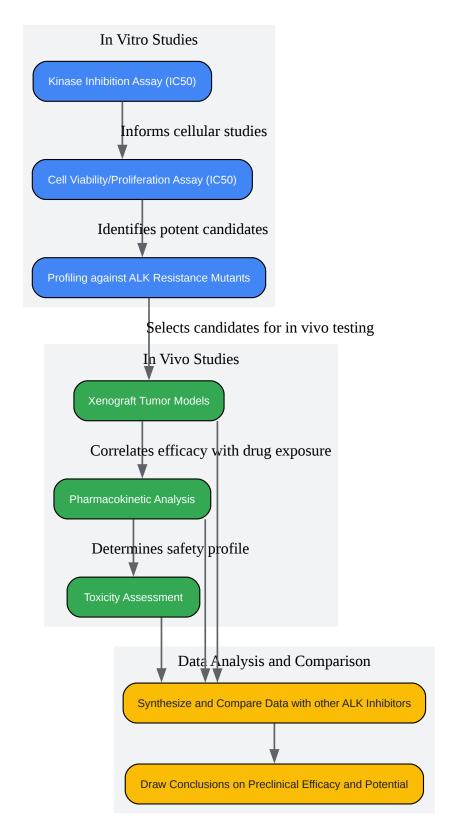


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Caption: ALK signaling and Brigatinib's mechanism of action.



Experimental Workflow



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Caption: General workflow for preclinical evaluation of ALK inhibitors.

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